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molecular formula C14H9N3O5S B8751302 1-(3,7-Dinitro-10h-phenothiazin-10-yl)ethanone CAS No. 1628-79-1

1-(3,7-Dinitro-10h-phenothiazin-10-yl)ethanone

Cat. No. B8751302
M. Wt: 331.31 g/mol
InChI Key: VUWDHXCPXJCIJQ-UHFFFAOYSA-N
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Patent
US09283230B2

Procedure details

To a 3 necked 500 ml round bottom flask fitted with a thermometer and a condenser was added 3,7-dinitro-10H-phenothiazine (MW 289.27 g/mol, 29.00 g, 100 mmol), dimethylformamide (58 ml), acetic anhydride (MW 102.09 g/mol, 102.09 g, 1000 mmol) and triethylamine (MW 101.19 g/mol, 40.88 g, 401 mmol). The mixture was heated to 105° C. and stirred at this temperature for 3 hours. The mixture was cooled to ambient temperature (21° C.) before being cooled to 5° C. whereby it was stirred for 1 hour. The product was isolated by filtration and washed with methanol (3×30 ml) to give a light yellow crystalline solid, which was dried at 50° C. for 15 hours (MW 331.31 g/mol, 26.94 g, 81%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
102.09 g
Type
reactant
Reaction Step One
Quantity
40.88 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([S:15][C:16]=2[CH:17]=1)=[CH:13][C:12]([N+:18]([O-:20])=[O:19])=[CH:11][CH:10]=3)([O-:3])=[O:2].[C:21](OC(=O)C)(=[O:23])[CH3:22].C(N(CC)CC)C>CN(C)C=O>[N+:18]([C:12]1[CH:11]=[CH:10][C:9]2[N:8]([C:21](=[O:23])[CH3:22])[C:7]3[C:16]([S:15][C:14]=2[CH:13]=1)=[CH:17][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=3)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2NC3=CC=C(C=C3SC2C1)[N+](=O)[O-]
Name
Quantity
102.09 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40.88 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
58 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 necked 500 ml round bottom flask fitted with a thermometer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature (21° C.)
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 5° C. whereby it
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with methanol (3×30 ml)
CUSTOM
Type
CUSTOM
Details
to give a light yellow crystalline solid, which
CUSTOM
Type
CUSTOM
Details
was dried at 50° C. for 15 hours (MW 331.31 g/mol, 26.94 g, 81%)
Duration
15 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC=2N(C3=CC=C(C=C3SC2C1)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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